

# Benchmarking Ncs-MP-noda Against Established Imaging Probes for PD-L1 Expression

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Ncs-MP-noda |           |
| Cat. No.:            | B15602940   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to PD-L1 Imaging Probes

The ability to non-invasively quantify the expression of Programmed Death-Ligand 1 (PD-L1) is a critical need in the development of cancer immunotherapies. This guide provides a comparative overview of the performance of a peptide-based imaging probe utilizing the bifunctional chelator **Ncs-MP-noda**, against established antibody-based probes. The data presented is compiled from preclinical and clinical studies to aid researchers in selecting the appropriate imaging tools for their specific needs.

# At a Glance: Ncs-MP-noda vs. Antibody-Based Probes

**Ncs-MP-noda** (also known as NODA-Bz-SCN) is a bifunctional chelator that, when conjugated to the peptide DK222 and radiolabeled with Fluorine-18 (as [18F]AlF-**Ncs-MP-noda**-DK222 or simply [18F]DK222), creates a potent PET imaging probe for PD-L1. This peptide-based probe offers a smaller molecular size compared to traditional monoclonal antibody-based probes, which may influence its pharmacokinetic and imaging characteristics.

### **Quantitative Performance Data**







The following tables summarize key performance metrics for [18F]DK222 and established antibody-based PD-L1 PET imaging probes. Data has been collated from various preclinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.

Table 1: Preclinical Performance in Tumor Models (% Injected Dose per Gram - %ID/g)



| lmaging<br>Probe        | Chelator/La<br>bel           | Targeting<br>Moiety                  | Tumor<br>Model                              | Tumor<br>Uptake<br>(%ID/g) at<br>Timepoint | Key Organ<br>Biodistribut<br>ion (%ID/g)<br>at<br>Timepoint               |
|-------------------------|------------------------------|--------------------------------------|---------------------------------------------|--------------------------------------------|---------------------------------------------------------------------------|
| [18F]DK222              | Ncs-MP-<br>noda/[18F]Al<br>F | DK222<br>Peptide                     | NSCLC<br>(H2444)                            | 1.12 ± 0.09<br>(in vitro, 30<br>min)[1]    | Kidney: High<br>(renal<br>clearance)[1]                                   |
| UC<br>(BFTC909)         | 12.58 ± 4.38<br>(60 min)[1]  | Muscle: Low,<br>Blood: Low[1]        |                                             |                                            |                                                                           |
| UC (T24)                | 6.16 ± 3.28<br>(60 min)[1]   | -                                    | -                                           |                                            |                                                                           |
| [89Zr]Atezoliz<br>umab  | DFO/89Zr                     | Atezolizumab<br>(anti-PD-L1<br>mAb)  | Melanoma                                    | 13.92 ± 1.0<br>(unspecified<br>time)[2]    | Spleen: 19.95<br>± 1.5, Liver:<br>6.79 ± 1.6,<br>Kidney: 6.71<br>± 0.3[2] |
| [89Zr]Nivolu<br>mab     | DFO/89Zr                     | Nivolumab<br>(anti-PD-1<br>mAb)      | Lung Cancer<br>(humanized<br>model)         | 2.46 ± 0.26 (3<br>h)[3]                    | Salivary<br>Gland:<br>High[3]                                             |
| [89Zr]Pembro<br>lizumab | DFO/89Zr                     | Pembrolizum<br>ab (anti-PD-1<br>mAb) | Melanoma<br>(A375M in<br>humanized<br>mice) | Modest<br>Uptake[4]                        | Spleen, Lymph nodes, Bone marrow: High[4]                                 |
| [89Zr]C4<br>antibody    | DFO/89Zr                     | C4 (anti-PD-<br>L1 mAb)              | NSCLC<br>(H1975)                            | ~8 (48h)[5]                                | Liver: Persistent, Kidney: Low[5]                                         |
| [89Zr]Fab C4            | DFO/89Zr                     | C4 Fab<br>fragment                   | NSCLC<br>(H1975)                            | ~6 (4h)[5]                                 | Kidney: High retention[5]                                                 |



Table 2: Clinical Performance of Antibody-Based Probes (Standardized Uptake Value - SUV)

| lmaging<br>Probe        | Chelator/La<br>bel | Targeting<br>Moiety                  | Cancer<br>Type | Tumor<br>Uptake<br>(SUVmean)                    | Key Organ<br>Biodistribut<br>ion<br>(SUVmean)       |
|-------------------------|--------------------|--------------------------------------|----------------|-------------------------------------------------|-----------------------------------------------------|
| [89Zr]Atezoliz<br>umab  | DFO/89Zr           | Atezolizumab<br>(anti-PD-L1<br>mAb)  | Multiple       | Heterogeneo us, but correlated with response[6] | Lymphoid tissues and sites of inflammation: High[6] |
| [89Zr]Nivolu<br>mab     | DFO/89Zr           | Nivolumab<br>(anti-PD-1<br>mAb)      | NSCLC          | Modest (5.8 ± 0.7 in spleen) [4]                | Spleen: 5.8 ± 0.7[4]                                |
| [89Zr]Pembro<br>lizumab | DFO/89Zr           | Pembrolizum<br>ab (anti-PD-1<br>mAb) | NSCLC          | Higher in responding patients[7]                | -                                                   |

# **Experimental Protocols Radiosynthesis of [18F]DK222**

The radiosynthesis of [18F]DK222 is performed using an automated synthesis module.[8]

- [18F]Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.
- Trapping and Elution: The aqueous [18F]fluoride is trapped on an anion exchange cartridge.
- Complexation with Aluminum: The [18F]fluoride is eluted into a reaction vessel containing an aluminum chloride solution to form the [18F]AlF complex.
- Conjugation to DK222-NODA: The DK222 peptide, pre-conjugated with Ncs-MP-noda (DK-NODA), is added to the reaction vessel.



- Heating and Purification: The mixture is heated to facilitate the chelation of the [18F]AlF complex by the NODA moiety. The final product, [18F]DK222, is then purified using solid-phase extraction (SPE).[8]
- Quality Control: The final product is tested for radiochemical purity, specific activity, and sterility before use.[8]

#### PET Imaging with [18F]DK222 in Xenograft Models

The following is a general protocol for PET imaging in mice bearing human tumor xenografts.[1]

- Animal Model: Severe-combined immunodeficient (SCID) or other immunocompromised mice are subcutaneously inoculated with human cancer cells expressing varying levels of PD-L1. Tumors are allowed to grow to a suitable size.
- Radiotracer Injection: Mice are intravenously injected with a specified dose of [18F]DK222 (e.g., ~200 μCi).[1]
- PET/CT Imaging: At a designated time point post-injection (e.g., 60 minutes), mice are
  anesthetized and placed in a PET/CT scanner. A CT scan is first acquired for anatomical
  reference, followed by a PET scan for functional imaging.[1]
- Image Analysis: The PET and CT images are co-registered. Regions of interest (ROIs) are
  drawn over the tumor and various organs to quantify the radiotracer uptake, typically
  expressed as a percentage of the injected dose per gram of tissue (%ID/g).[1]
- Biodistribution Studies (Optional): Following imaging, mice can be euthanized, and tissues of interest are harvested, weighed, and their radioactivity is measured using a gamma counter to confirm the imaging data.

### Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental processes, the following diagrams are provided.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Non-invasive PD-L1 quantification using [18F]DK222-PET imaging in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical antibody-PET imaging of PD-L1 PMC [pmc.ncbi.nlm.nih.gov]
- 3. 89Zr-labeled nivolumab for imaging of T-cell infiltration in a humanized murine model of lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Optimizing Immuno-PET Imaging of Tumor PD-L1 Expression: Pharmacokinetic, Biodistribution, and Dosimetric Comparisons of 89Zr-Labeled Anti-PD-L1 Antibody Formats. [escholarship.org]
- 6. 89Zr-atezolizumab imaging as a non-invasive approach to assess clinical response to PD-L1 blockade in cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. An Optimized Radiosynthesis of [18F]DK222, a PET Radiotracer for Imaging PD-L1 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benchmarking Ncs-MP-noda Against Established Imaging Probes for PD-L1 Expression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602940#benchmarking-ncs-mp-noda-against-established-imaging-probes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com